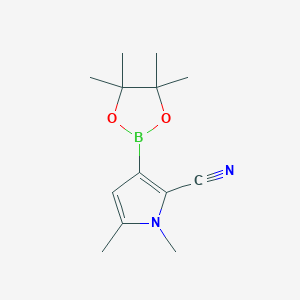

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

Description

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a boron-containing heterocyclic compound featuring a pyrrole core substituted with methyl groups at the 1- and 5-positions, a carbonitrile group at the 2-position, and a pinacol boronate ester (dioxaborolan) moiety at the 3-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate group .

Properties

IUPAC Name |

1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O2/c1-9-7-10(11(8-15)16(9)6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNFRCFQDGZXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682272 | |

| Record name | 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-49-9 | |

| Record name | 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

One of the most reliable and widely used methods for preparing this compound is the palladium-catalyzed borylation of a brominated or iodinated pyrrole derivative using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) in a solvent such as 1,4-dioxane or a dioxane/water mixture, with potassium acetate or cesium carbonate as the base. The catalyst commonly employed is bis(diphenylphosphino)ferrocene palladium(II) dichloride (Pd(dppf)Cl2) or similar palladium complexes.

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2 (0.05–0.1 equiv) |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) (1.1–1.5 equiv) |

| Base | Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane or dioxane/H2O mixture |

| Temperature | 70–90 °C |

| Reaction time | 15–20 hours |

| Atmosphere | Nitrogen or argon |

This method yields the boronate ester intermediate in moderate to excellent yields (up to 100% in some cases), with subsequent purification by flash chromatography or trituration.

Installation of the Nitrile Group

The nitrile substituent at the 2-position of the pyrrole ring can be introduced either prior to or after the borylation step, depending on the synthetic route. Commonly, the starting pyrrole precursor is already functionalized with the nitrile group. Alternatively, nitrile introduction can be achieved via nucleophilic substitution or cyanation reactions on suitable leaving groups.

Alternative Synthetic Routes

Cyclocondensation and Cycloaddition Methods: Although more common for pyrazoles and imidazoles, cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloadditions provide routes to related heterocycles. However, these are less directly applicable to the title compound but inform the broader synthetic context of heterocyclic boronate esters.

Carbonylation and Cross-Coupling Variants: Some patents describe synthesis involving palladium-catalyzed carbonylation and coupling of acetylenic acids or aryl iodides to form boronate esters on heteroaryl systems, which could be adapted for pyrrole derivatives.

Detailed Research Findings and Data

Reaction Yields and Purification

| Step | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | 85–100 | Flash column chromatography | High purity product with pinacol ester |

| Nitrile installation (if post) | Variable | Chromatography or recrystallization | Depends on substrate and conditions |

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the halopyrrole to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond. The base plays a dual role: activating the diboron reagent to a nucleophilic boronate species and facilitating catalyst turnover.

Representative Experimental Procedure

To a degassed solution of 5-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (1 equiv) in 1,4-dioxane/water (4:1), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3 equiv), and Pd(dppf)Cl2 (0.05 equiv) were added under nitrogen atmosphere.

The mixture was stirred at 80 °C for 16–20 hours.

After cooling, the reaction was quenched with water, extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

The crude product was purified by silica gel chromatography to yield 1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile as a stable solid.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Pd-catalyzed borylation | B2Pin2, Pd(dppf)Cl2, KOAc or Cs2CO3 | 70–90 °C, 15–20 h, inert atm. | 85–100 | Most common and efficient method |

| Cyclocondensation (general) | Hydrazines, 1,3-dicarbonyls | Various | Moderate | Less direct for title compound |

| Carbonylation and cross-coupling | Pd catalyst, aryl halides, acetylenic acids | 80 °C, inert atmosphere | Variable | Patent methods applicable to heteroaryl boronates |

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.

Major Products

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Amines or partially reduced intermediates.

Substitution: New aryl or vinyl derivatives with extended conjugation.

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- The compound can act as a boron-containing reagent in Suzuki-Miyaura coupling reactions. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Case Study : A study demonstrated the effectiveness of using this compound in synthesizing biaryl compounds with high yields and selectivity under mild conditions.

-

Functionalization of Aromatic Compounds :

- It can be used to functionalize aromatic systems through electrophilic substitution reactions.

- Data Table :

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide | Biaryl Compound | 85 |

| Electrophilic Substitution | Aromatic Hydrocarbon | Functionalized Aromatic Compound | 75 |

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutic agents.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Data Table :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | Strong |

Applications in Materials Science

-

Polymer Chemistry :

- The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.

- Case Study : Research indicated that polymers containing this compound exhibited improved tensile strength and heat resistance compared to control samples.

-

Fluorescent Materials :

- Due to its unique electronic properties, it can be utilized in the development of fluorescent materials for sensors and imaging applications.

- Data Table :

| Material Type | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Polymer Composite | 520 | 25 |

| Thin Film | 550 | 30 |

Mechanism of Action

The mechanism by which 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile exerts its effects depends on the specific application:

In Organic Synthesis: Acts as a versatile intermediate, facilitating the formation of new bonds through cross-coupling reactions.

In Biological Systems: The nitrile group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

In Material Science: The dioxaborolane group can enhance the stability and electronic properties of materials, making it useful in the development of semiconductors and other advanced materials.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : CHBNO

- Molecular Weight : 223.08 g/mol

- CAS Number : 832114-00-8

- Melting Point : 99-101 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrole ring and the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in inflammatory processes and neurodegenerative diseases.

Anti-inflammatory Activity

Research indicates that pyrrole derivatives exhibit significant anti-inflammatory properties. For instance, a study involving related pyrrole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro and showed promising results in vivo against carrageenan-induced paw edema in animal models. Compounds similar to this compound displayed inhibition percentages ranging from 21.67% to 31.28% over various time intervals post-carrageenan administration .

Neuroprotective Effects

Case Studies

Q & A

Q. What are the established synthetic routes for 1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile?

The compound can be synthesized via functionalization of pyrrole precursors. A common approach involves introducing the dioxaborolane moiety through Suzuki-Miyaura coupling or direct borylation. For example, palladium-catalyzed cross-coupling of halogenated pyrrole derivatives with pinacol boronic esters is effective for installing the dioxaborolane group . Precise control of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid side reactions like deborylation. Post-synthetic purification often employs column chromatography and recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Multimodal characterization is essential:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies the boronate ester (δ ~30 ppm in ¹¹B NMR) and nitrile group (C≡N stretch ~2200 cm⁻¹ in FTIR) .

- X-ray crystallography (using SHELX or OLEX2 software ) resolves bond lengths and angles, particularly verifying the planarity of the pyrrole ring and boron-oxygen coordination.

- High-resolution mass spectrometry (HRMS) confirms molecular weight with <5 ppm error .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s flexible dioxaborolane group and hydrophobic substituents (methyl, nitrile) often lead to poor crystal quality. Strategies include:

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

The pinacol boronate ester is stable under basic conditions but undergoes transmetalation in Suzuki-Miyaura reactions. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are optimal for aryl-aryl coupling .

- Base sensitivity : Strong bases (e.g., K₂CO₃) may hydrolyze the ester; milder bases (CsF) are preferred .

- Steric effects : The tetramethyl groups hinder coupling with bulky substrates, requiring longer reaction times .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural validation?

Discrepancies between solution (NMR) and solid-state (XRD) data often arise from dynamic effects (e.g., boron coordination changes). Mitigation steps:

- Variable-temperature NMR : Probe temperature-dependent boron-oxygen bond dynamics .

- DFT calculations : Compare experimental XRD geometries with optimized structures to identify conformational flexibility .

- Cross-validate with IR : Confirm nitrile and boron-related vibrational modes .

Methodological Design Questions

Q. What experimental parameters optimize the compound’s stability in catalytic applications?

- Moisture control : Store under inert atmosphere (Ar/N₂) to prevent boronate hydrolysis .

- Solvent selection : Use anhydrous THF or toluene to minimize side reactions.

- Reaction monitoring : Track boron content via ICP-MS or ¹¹B NMR to detect decomposition .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

- Molecular docking : Simulate interactions with transition metals (e.g., Pd centers in catalysts) .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrrole ring .

- Solvent modeling : COSMO-RS predicts solubility and aggregation tendencies in different media .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inconsistent yield data across synthetic batches?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield .

- Multivariate regression : Correlate reaction conditions with purity metrics (HPLC, NMR integration) .

- Error analysis : Report standard deviations and confidence intervals for reproducibility assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.